![molecular formula C20H24N6O B2781201 2-[(1-{Imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one CAS No. 2097915-30-3](/img/structure/B2781201.png)
2-[(1-{Imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazo[1,2-b]pyridazine is a privileged drug moiety found in many approved and experimental drugs . It has been demonstrated that while the imidazo[1,2-b]pyridazine moiety binds to the hinge region of kinases, substitutions at positions 2, 3, 6, 7, and 8 dictate kinase selectivity and potency .
Synthesis Analysis
The synthesis of imidazo[1,2-b]pyridazine compounds often involves nucleophilic substitution reactions with primary or secondary amines . The specific synthesis process can vary depending on the desired substitutions at various positions on the imidazo[1,2-b]pyridazine ring .Molecular Structure Analysis
The molecular structure of imidazo[1,2-b]pyridazine compounds is characterized by a fused ring system consisting of an imidazole ring and a pyridazine ring . The specific structure can vary depending on the substitutions at various positions on the ring .Chemical Reactions Analysis
Imidazo[1,2-b]pyridazine compounds can undergo various chemical reactions depending on the substitutions at various positions on the ring . For example, they can interact with and inhibit kinases at low nanomolar concentrations .Physical And Chemical Properties Analysis
The physical and chemical properties of imidazo[1,2-b]pyridazine compounds can vary depending on the substitutions at various positions on the ring . For example, compounds with lower cLog P values exhibit good activity compared to compounds with higher cLog P values .Scientific Research Applications
Anticancer Agents
The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents has garnered attention . Researchers have explored this compound as a core scaffold for developing KRAS G12C inhibitors. Compound I-11, derived from this structure, demonstrated potent anticancer activity against KRAS G12C-mutated NCI-H358 cells. The unique role of imidazo[1,2-a]pyridine as a scaffold for covalent inhibitors highlights its potential in treating intractable cancers.
Tuberculosis Treatment
Imidazo[1,2-a]pyridine derivatives have also been investigated for their efficacy against tuberculosis (TB). For instance, Q203, a compound containing this moiety, showed significant reduction in bacterial load in a TB mouse model . Further studies explore its potential as an anti-TB drug.
Kinase Inhibitors
The imidazo[1,2-b]pyridazine moiety is a privileged drug scaffold found in approved and experimental drugs. It binds to the hinge region of kinases, and substitutions at positions 2, 3, 6, 7, and 8 dictate kinase selectivity and potency. Researchers have leveraged this structure to design kinase inhibitors with varying profiles .
Anti-Inflammatory Activity
Some imidazo[1,2-b]pyridazine-containing compounds exhibit anti-inflammatory properties. For example, certain derivatives have demonstrated inhibitory effects on TNF-α production, making them potential candidates for managing inflammatory conditions .
Mechanism of Action
Target of Action
The primary target of this compound is the Transforming Growth Factor-β Activated Kinase (TAK1) . TAK1 is a serine/threonine kinase that plays a crucial role in cell growth, differentiation, and apoptosis . It is upregulated and overexpressed in certain conditions such as multiple myeloma .
Mode of Action
The compound interacts with its target, TAK1, by binding to the hinge region of the kinase . The imidazo[1,2-b]pyridazine moiety of the compound is a privileged drug moiety found in many approved and experimental drugs . It has been demonstrated that while the imidazo[1,2-b]pyridazine moiety binds to the hinge region of kinases, substitutions at positions 2, 3, 6, 7, and 8 dictate kinase selectivity and potency .
Biochemical Pathways
The compound affects the TAK1 pathway, which is triggered by various extracellular signals, including cytokines, growth factors, and Toll-like receptor ligands . Aberrant expression of the phosphatidylinositol 3-kinase (PI3K) signaling pathway, often associated with tumorigenesis, progression, and poor prognosis, is also targeted .
Result of Action
The compound inhibits the enzymatic activity of TAK1 at nanomolar concentrations . It has shown excellent activities against multiple myeloma cell lines with GI50 values as low as 30 nM . This inhibition of TAK1 leads to the suppression of cell growth and proliferation, thereby potentially controlling the progression of diseases like multiple myeloma .
Future Directions
properties
IUPAC Name |
2-[(1-imidazo[1,2-b]pyridazin-6-ylpiperidin-4-yl)methyl]-5,6,7,8-tetrahydrocinnolin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O/c27-20-13-16-3-1-2-4-17(16)22-26(20)14-15-7-10-24(11-8-15)19-6-5-18-21-9-12-25(18)23-19/h5-6,9,12-13,15H,1-4,7-8,10-11,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSIWFADRJSWQRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN(C(=O)C=C2C1)CC3CCN(CC3)C4=NN5C=CN=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1-{Imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.